Cas no 105599-05-1 (1,2-Di([1,1':4',1''-terphenyl]-4-yl)ethanone)
105599-05-1 structure
Product Name:1,2-Di([1,1':4',1''-terphenyl]-4-yl)ethanone
Numero CAS:105599-05-1
MF:C38H28O
MW:500.628330230713
CID:1093303
PubChem ID:72942662
Update Time:2025-04-20
1,2-Di([1,1':4',1''-terphenyl]-4-yl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Di([1,1':4',1''-terphenyl]-4-yl)ethanone
- 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone
- 105599-05-1
-
- Inchi: 1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2
- Chiave InChI: KKHDIFGHXWCTLD-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1)CC1C=CC(=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 500.214015512g/mol
- Massa monoisotopica: 500.214015512g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 39
- Conta legami ruotabili: 7
- Complessità: 712
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.7
- Superficie polare topologica: 17.1Ų
1,2-Di([1,1':4',1''-terphenyl]-4-yl)ethanone Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
105599-05-1 (1,2-Di([1,1':4',1''-terphenyl]-4-yl)ethanone) Prodotti correlati
- 451-40-1(2-Phenylacetophenone)
- 37940-57-1(4-Propionylbiphenyl)
- 42916-73-4(1-(1,1'-Biphenyl-4-yl)pentan-1-one)
- 2430-99-1(2-(4-Methylphenyl)acetophenone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti